molecular formula CBNNa B139388 Sodium cyanoborohydride CAS No. 25895-60-7

Sodium cyanoborohydride

Cat. No. B139388
CAS RN: 25895-60-7
M. Wt: 59.82 g/mol
InChI Key: BEOOHQFXGBMRKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium cyanoborohydride, also known as sodium cyanotrihydridoborate, is a mild reducing agent that is stable in acidic conditions . It is widely used in the selective reduction of aryl aldehydes and ketones .


Synthesis Analysis

Sodium cyanoborohydride can be prepared by reacting sodium borohydride with hydrogen cyanide in tetrahydrofuran (THF) .


Molecular Structure Analysis

The molecular formula of Sodium cyanoborohydride is CH3BNNa . It has an average mass of 62.842 Da and a monoisotopic mass of 63.025623 Da .


Chemical Reactions Analysis

Sodium cyanoborohydride is a selective reducing agent used for a variety of chemical reductions, including aldehyde, ketones, oximes, enamines, reductive aminations of aldehydes and ketones, and reductive alkylations of amines and hydrazines .


Physical And Chemical Properties Analysis

Sodium cyanoborohydride is a hygroscopic white solid . It is soluble in water, ethanol, diglyme, tetrahydrofuran, methanol and is slightly soluble in methanol . It is insoluble in diethyl ether .

Scientific Research Applications

1. Enzymatic Labeling

Sodium cyanoborohydride plays a role in the enzymatic labeling process. It's used for the slow reduction of NAD+ and NADP+ to their enzymatically active forms, NADH and NADPH, which can be beneficial in introducing specific labels into substrates using tritiated or deuterated cyanoborohydride (Avigad, 1979).

2. Collagen Cross-Link Characterization

In biochemistry, sodium cyanoborohydride is useful for studying collagen cross-links. It has been used to identify and characterize reduction products in tissues such as skin, tendon, and bone, providing insights into the basic compounds formed during these processes (Robins & Bailey, 1977).

3. Conversion of Aldehydes to Esters

This chemical is employed in the direct conversion of certain heterocyclic aldehydes to esters. This oxidation behavior is notable for its efficiency in the transformation process (Goswami et al., 2011).

4. Antibody Stability

Sodium cyanoborohydride is significant in the study of antibody stability. Its impact on monoclonal and polyclonal antibodies, particularly in comparison with other borohydride reagents, is a key area of research in immunology (Peng et al., 1987).

5. Protein Radiolabeling

In molecular biology, sodium cyanoborohydride is used for the radiolabeling of proteins via reductive alkylation with [14C]formaldehyde. This method allows for radiolabeling at neutral pH over a range of temperatures, enhancing its application in various biological studies (Dottavio-Martin & Ravel, 1978).

6. Rhodopsin Reduction Studies

It's instrumental in the study of rhodopsin reduction. The chemical reduces bovine rhodopsin's chromophore, aiding in understanding the biochemical processes in vision research (Fager et al., 1978).

Safety And Hazards

Sodium cyanoborohydride is a flammable solid and fatal if swallowed, in contact with skin or if inhaled . Contact with strong acids liberates the highly toxic gas HCN .

Future Directions

Sodium cyanoborohydride is especially suitable for reductive aminations . Since the reaction rate for the reduction of iminium ions is much faster than for ketones or even aldehydes, the reductive amination can be carried out as a one-pot procedure by introducing the reducing agent into a mixture of the amine and carbonyl compound . This makes it a promising reagent for future developments in organic synthesis .

properties

InChI

InChI=1S/CBN.Na/c2-1-3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEOOHQFXGBMRKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]C#N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CBNNa
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

59.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White hygroscopic solid; [Merck Index] White powder; [Alfa Aesar MSDS]
Record name Sodium cyanoborohydride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/17536
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Sodium cyanoborohydride

CAS RN

25895-60-7
Record name Sodium cyanoborohydride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025895607
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Borate(1-), (cyano-.kappa.C)trihydro-, sodium (1:1), (T-4)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sodium cyanotrihydroborate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.001
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SODIUM CYANOBOROHYDRIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C4I8C58P9T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium cyanoborohydride

Citations

For This Compound
28,800
Citations
GM Rosen - Journal of Medicinal Chemistry, 1974 - ACS Publications
… Sodium cyanoborohydride is commercially available as a brown solid. For most reductions, further purification is unnecessary. If desired, the material can be recrystallized from dioxane.…
Number of citations: 83 pubs.acs.org
EJ Taylor, C Djerassi - Journal of the American Chemical Society, 1976 - ACS Publications
… Sodium cyanoborohydride (NaBHgCN) has recently been shown to be a mild, highly selective … Sodium cyanoborohydride has been found to have a propensity for selectively reducing …
Number of citations: 55 pubs.acs.org
F Clinton - Synthesis, 1975 - thieme-connect.com
… The utility of sodium cyanoborohydride as a selective reducing agent for organic synthesis is reviewed. Firstly a summary of the preparation and properties of sodium cyanoborohydride …
Number of citations: 567 www.thieme-connect.com
D Dottavio-Martin, JM Ravel - Analytical biochemistry, 1978 - Elsevier
… by the use of sodium cyanoborohydride, higher incorporation of … -l if sodium cyanoborohydride is used as the reducing agent instead of sodium borohydride. Sodium cyanoborohydride …
Number of citations: 363 www.sciencedirect.com
RO Hutchins, CA Milewski… - Journal of the American …, 1973 - ACS Publications
The reduction of aliphatic ketoneand aldehyde tosylhydrazones with sodium cyanoborohydride in acidic 1: 1 DMF-sulfolane provides a mild, convenient, and high-yield method for …
Number of citations: 298 pubs.acs.org
O Han, Y Shih, L Liu, H Liu - The Journal of Organic Chemistry, 1988 - ACS Publications
… Reduction of tosylhydrazone derivatives of saturated ketones and aldehydes with sodium cyanoborohydride in acidic media is a synthetically useful method for the conversion of …
Number of citations: 21 pubs.acs.org
VP Miller, DY Yang, TM Weigel, O Han… - The Journal of Organic …, 1989 - ACS Publications
Reduction of tosylhydrazone derivatives of ketones and aldehydes with sodium cyanoborohydride in acidic medium is a mild, albeit versatile, deoxygenationreaction. The reaction …
Number of citations: 63 pubs.acs.org
RO Hutchins, M Kacher, L Rua - The Journal of Organic Chemistry, 1975 - ACS Publications
The combination of sodium cyanoborohydride in acidic dimethylformamide-sulfolane provides an effective and convenient system for the reduction of, ß-unsaturated carbonyl …
Number of citations: 126 pubs.acs.org
RO Hutchins, D Rotstein, N Natale… - The Journal of …, 1976 - ACS Publications
Our interest in the selective reducing properties of cyano-borohydride coupled with the recent attention accorded the reduction of,/3-unsaturated systems1 prompts this report of the …
Number of citations: 66 pubs.acs.org
JT Gupton, SS Andrew, MJ Lizzi - Synthetic Communications, 1982 - Taylor & Francis
… Therefore, the sodium borohydride reaction follows a reductionelimination-reduction sequence and the sodium cyanoborohydride reacti'on follows a reduction-elimination-addition …
Number of citations: 12 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.